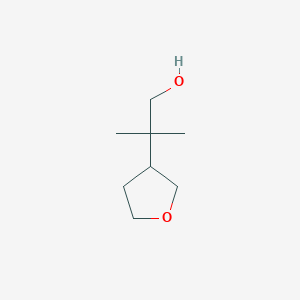

2-Methyl-2-(oxolan-3-yl)propan-1-ol

Description

2-Methyl-2-(oxolan-3-yl)propan-1-ol is a tertiary alcohol characterized by a hydroxyl group attached to a propanol backbone, with a methyl group and an oxolane (tetrahydrofuran) ring substituted at the 3-position of the oxolane. This structural combination confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced structural rigidity from the oxolane ring.

Properties

IUPAC Name |

2-methyl-2-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2,6-9)7-3-4-10-5-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFZNUNQMPJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring-opening to form the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-(oxolan-3-yl)propan-1-ol can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halides or amines.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propan-1-ol is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between 2-methyl-2-(oxolan-3-yl)propan-1-ol and related compounds, emphasizing how variations impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Functional Group Variations

- Hydroxyl vs. Amine Groups: Replacement of the hydroxyl group with an amine (e.g., 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride) increases ionic interactions and solubility in polar solvents but reduces hydrogen-bonding donor capacity, altering biological target specificity .

- Oxolane Ring Position : The oxolane-2-yl isomer (3-(oxolan-2-yl)propan-1-ol) exhibits distinct stereochemical interactions, leading to differences in metabolic pathways and receptor binding compared to the 3-yl isomer .

Substituent Effects

- Trifluoroethoxy vs. Oxolane : The trifluoroethoxy group in 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol introduces strong electron-withdrawing effects, enhancing stability against oxidative degradation but reducing compatibility with aqueous biological systems .

- Amino Alcohols: Compounds like 3-[methyl(propan-2-yl)amino]propan-1-ol demonstrate how branched alkyl chains on amino groups balance lipophilicity and solubility, optimizing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.